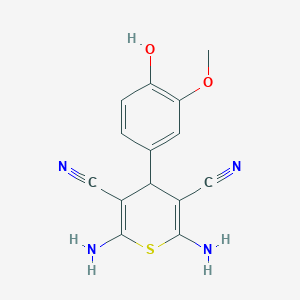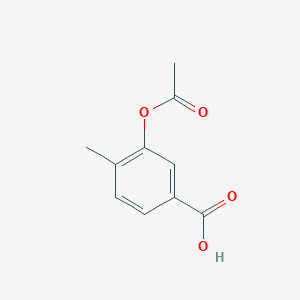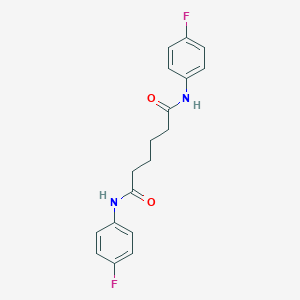
2,6-diamino-4-(4-hydroxy-3-methoxyphenyl)-4H-thiopyran-3,5-dicarbonitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,6-diamino-4-(4-hydroxy-3-methoxyphenyl)-4H-thiopyran-3,5-dicarbonitrile is a chemical compound that has attracted significant attention in scientific research. The compound has been synthesized using different methods, and its mechanism of action and biochemical and physiological effects have been studied.
Wissenschaftliche Forschungsanwendungen
2,6-diamino-4-(4-hydroxy-3-methoxyphenyl)-4H-thiopyran-3,5-dicarbonitrile has been studied for its potential applications in scientific research. The compound has been found to have antimicrobial properties, making it a potential candidate for the development of new antibiotics. Additionally, the compound has been shown to have anticancer properties, making it a potential candidate for the development of new cancer treatments.
Wirkmechanismus
The mechanism of action of 2,6-diamino-4-(4-hydroxy-3-methoxyphenyl)-4H-thiopyran-3,5-dicarbonitrile is not fully understood. However, studies have shown that the compound inhibits the growth of cancer cells by inducing cell cycle arrest and apoptosis. The compound has also been found to inhibit the growth of bacteria by disrupting the bacterial cell membrane.
Biochemical and Physiological Effects:
Studies have shown that this compound has biochemical and physiological effects. The compound has been found to induce oxidative stress in cancer cells, leading to cell death. Additionally, the compound has been found to inhibit the growth of biofilms, making it a potential candidate for the development of new antibacterial agents.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using 2,6-diamino-4-(4-hydroxy-3-methoxyphenyl)-4H-thiopyran-3,5-dicarbonitrile in lab experiments include its antimicrobial and anticancer properties. The compound can be used to test the efficacy of new antibiotics and cancer treatments. However, the limitations of using the compound in lab experiments include its toxicity and potential side effects.
Zukünftige Richtungen
There are several future directions for the study of 2,6-diamino-4-(4-hydroxy-3-methoxyphenyl)-4H-thiopyran-3,5-dicarbonitrile. One direction is the development of new antibiotics and cancer treatments based on the compound. Another direction is the study of the compound's potential side effects and toxicity. Additionally, the compound could be used in the development of new antibacterial agents that target biofilms. Further studies could also be done to fully understand the mechanism of action of the compound.
In conclusion, this compound is a chemical compound that has potential applications in scientific research. The compound has been synthesized using different methods, and its mechanism of action and biochemical and physiological effects have been studied. The compound has advantages and limitations for lab experiments, and there are several future directions for its study.
Synthesemethoden
The synthesis of 2,6-diamino-4-(4-hydroxy-3-methoxyphenyl)-4H-thiopyran-3,5-dicarbonitrile has been achieved using different methods. One of the methods involves the reaction of this compound with a mixture of sodium methoxide and dimethylformamide. Another method involves the reaction of this compound with a mixture of sodium hydride and dimethylformamide. The yield of the compound varies depending on the method used.
Eigenschaften
CAS-Nummer |
312510-13-7 |
|---|---|
Molekularformel |
C14H12N4O2S |
Molekulargewicht |
300.34 g/mol |
IUPAC-Name |
2,6-diamino-4-(4-hydroxy-3-methoxyphenyl)-4H-thiopyran-3,5-dicarbonitrile |
InChI |
InChI=1S/C14H12N4O2S/c1-20-11-4-7(2-3-10(11)19)12-8(5-15)13(17)21-14(18)9(12)6-16/h2-4,12,19H,17-18H2,1H3 |
InChI-Schlüssel |
DHYHCGKDZLCHFN-UHFFFAOYSA-N |
SMILES |
COC1=C(C=CC(=C1)C2C(=C(SC(=C2C#N)N)N)C#N)O |
Kanonische SMILES |
COC1=C(C=CC(=C1)C2C(=C(SC(=C2C#N)N)N)C#N)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-(chloromethyl)-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B187366.png)







![2-Mercapto-5,7-dimethyl-pyrido[2,3-d]pyrimidin-4-ol](/img/structure/B187379.png)




